BRD4 Isoform-Specific Degradation Potency (DC50) of ML 2-14 in Breast Cancer Cells
ML 2-14 demonstrates a clear differential potency in degrading the long and short isoforms of BRD4 in 231MFP breast cancer cells, a feature not uniformly reported for other BRD4 PROTACs. While many degraders are characterized by a single, averaged DC50, ML 2-14's data allows for precise experimental planning based on isoform-specific effects . This is a key differentiator from the broad BRD4 inhibition by the parent warhead (+)-JQ-1, which does not lead to protein degradation and therefore lacks a DC50 value [1].
| Evidence Dimension | BRD4 degradation potency (DC50) |
|---|---|
| Target Compound Data | Long isoform: DC50 = 36 nM; Short isoform: DC50 = 14 nM |
| Comparator Or Baseline | Parent inhibitor (+)-JQ-1 |
| Quantified Difference | ML 2-14 achieves 50% degradation of the short BRD4 isoform at 14 nM, whereas (+)-JQ-1 does not cause any degradation (DC50 not applicable). |
| Conditions | 231MFP breast cancer cell line; in vitro treatment; protein levels measured by immunoblotting. |
Why This Matters
This isoform-specific degradation data allows researchers to select precise concentrations for investigating BRD4 isoform biology in breast cancer models, a level of control not possible with small-molecule inhibitors.
- [1] Filippakopoulos P, Qi J, Picaud S, Shen Y, Smith WB, Fedorov O, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-73. View Source
